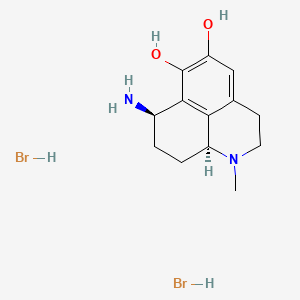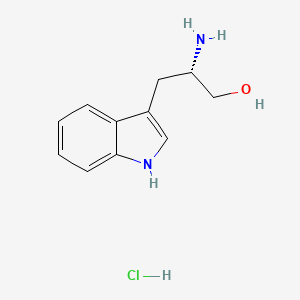
2-Acetamido-2-deoxy-L-arabinonic acid1,4-lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is a chemical compound that belongs to the class of amino sugars These compounds are characterized by the presence of an amino group attached to a sugar molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative, such as L-arabinose.
Acetylation: The hydroxyl groups of the sugar are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amination: The acetylated sugar undergoes amination to introduce the amino group. This can be achieved using reagents like ammonium hydroxide.
Cyclization: The final step involves cyclization to form the lactone ring. This can be facilitated by acidic or basic conditions, depending on the specific reaction pathway.
Industrial Production Methods
Industrial production of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme activity.
Industry: It may be used in the production of biodegradable materials and other industrial products.
作用機序
The mechanism of action of 2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in carbohydrate metabolism.
Receptor Binding: It may bind to specific receptors on cell surfaces, influencing cellular processes.
Signal Transduction: The compound can affect signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Another amino sugar with similar structural features.
N-Acetylneuraminic acid: A sialic acid derivative with comparable biological functions.
2-Acetamido-2-deoxy-D-galactose: An isomer of the compound with different spatial arrangement.
Uniqueness
2-ACETAMIDO-2-DEOXY-L-ARABINONIC ACID1,4 -LACTONE is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form a lactone ring distinguishes it from other amino sugars.
特性
分子式 |
C7H11NO5 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
N-[(3R,4R,5S)-4-hydroxy-5-(hydroxymethyl)-2-oxooxolan-3-yl]acetamide |
InChI |
InChI=1S/C7H11NO5/c1-3(10)8-5-6(11)4(2-9)13-7(5)12/h4-6,9,11H,2H2,1H3,(H,8,10)/t4-,5+,6-/m0/s1 |
InChIキー |
SFSOCLFOPIFBBR-JKUQZMGJSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)CO)O |
正規SMILES |
CC(=O)NC1C(C(OC1=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


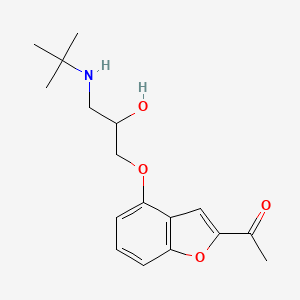
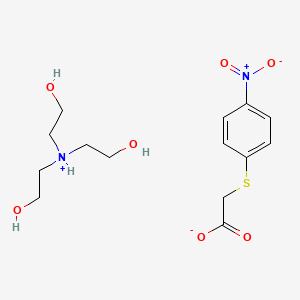
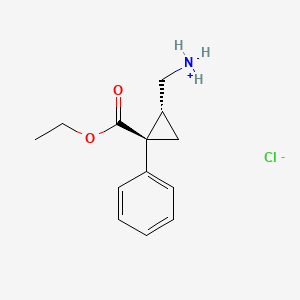

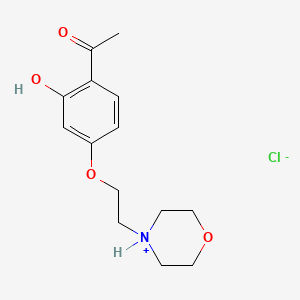
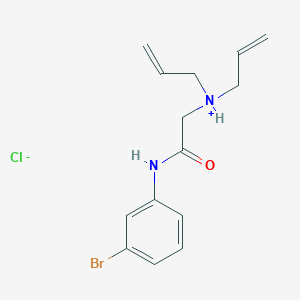
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
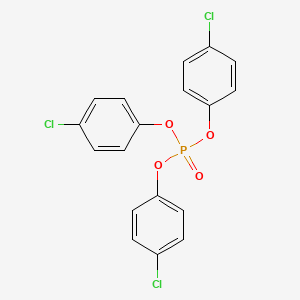
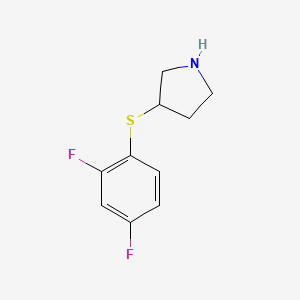
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
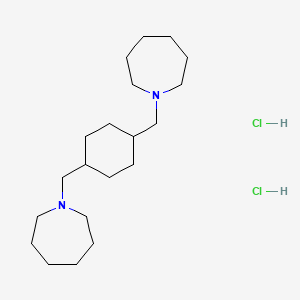
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
